[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanamine
Description
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
[1-(4-methoxyphenyl)pyrazol-4-yl]methanamine |
InChI |
InChI=1S/C11H13N3O/c1-15-11-4-2-10(3-5-11)14-8-9(6-12)7-13-14/h2-5,7-8H,6,12H2,1H3 |
InChI Key |
RDCNLDRRODHCFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C=N2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, reacting 4-methoxyacetophenone with hydrazine hydrate under reflux conditions can yield 1-(4-methoxyphenyl)-1H-pyrazole.
Introduction of the Methanamine Group: The methanamine group can be introduced via a Mannich reaction, where the pyrazole is reacted with formaldehyde and a primary amine, such as methylamine, under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Alkylation Reactions
The primary amine undergoes alkylation with alkyl halides or epoxides, forming secondary or tertiary amines. This reaction typically employs bases like potassium carbonate to deprotonate the amine, enhancing nucleophilicity.
Example Reaction:
-
R-X : Methyl iodide, benzyl chloride, or other alkylating agents.
-
Conditions : Polar aprotic solvents (e.g., DMF, THF), 60–80°C.
Acylation Reactions
The amine reacts with acyl chlorides or anhydrides to form amides, a key step in medicinal chemistry for modifying bioavailability.
Example Reaction:
-
R-COCl : Acetyl chloride, benzoyl chloride.
-
Conditions : Triethylamine as a base, room temperature.
Condensation and Schiff Base Formation
The amine condenses with aldehydes or ketones to form Schiff bases, intermediates for synthesizing heterocycles or metal complexes.
Example Reaction:
Oxidation Reactions
Controlled oxidation converts the primary amine to a nitro group or hydroxylamine, though this is less common due to potential over-oxidation.
Example Pathway:
-
Oxidants : Hydrogen peroxide, potassium permanganate.
-
Applications : Nitro derivatives serve as intermediates in explosive or pharmaceutical synthesis.
Nucleophilic Substitution
The amine acts as a nucleophile in SN2 reactions, displacing leaving groups (e.g., halides) from alkyl or aryl substrates.
Example Reaction:
-
R-X : Allyl bromide, propargyl bromide.
-
Conditions : DMSO, 50°C.
Research Findings and Implications
-
Medicinal Chemistry : Schiff bases derived from this compound exhibit anti-inflammatory and antimicrobial activities .
-
Material Science : N-Acylated derivatives demonstrate enhanced thermal stability, making them candidates for polymer additives.
-
Catalysis : Copper-catalyzed reactions enable efficient heterocycle synthesis, as seen in triazole derivatives .
This compound’s adaptability in forming diverse derivatives underscores its utility in drug discovery and materials engineering. Further studies should explore enantioselective modifications and in vivo efficacy .
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in disease pathways.
Receptor Binding: Investigated for its ability to bind to certain biological receptors.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of inflammatory and neurological disorders.
Industry
Material Science:
Mechanism of Action
The mechanism of action of [1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanamine involves its interaction with specific molecular targets such as enzymes or receptors. The methoxy group and the pyrazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Structural Features and Modifications
The following table summarizes key structural differences and similarities between [1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanamine and its analogs:
Physicochemical Properties
- Hydrogen-Bonding Capacity: Methanamine derivatives (e.g., target compound) have higher hydrogen-bond donor/acceptor counts than N-methylated analogs (e.g., ), influencing solubility and target engagement .
Biological Activity
[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanamine, a compound within the pyrazole class, has garnered attention for its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a methoxyphenyl group. Its molecular structure is crucial for its biological activity, influencing interactions with various biological targets.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent activity, with some derivatives achieving MIC values as low as 0.0039 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. It is believed to inhibit the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), which are often elevated in inflammatory conditions. This inhibition may be mediated through the modulation of specific signaling pathways involved in inflammation .
Anticancer Potential
A notable area of interest is the anticancer activity of pyrazole derivatives. Studies have demonstrated that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and lung cancers. The mechanisms involve inhibition of critical cancer-related targets such as topoisomerase II and epidermal growth factor receptor (EGFR) .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 10.5 | Inhibition of EGFR |
| HepG2 | 15.2 | Inhibition of topoisomerase II |
| A549 (Lung Cancer) | 12.8 | Induction of apoptosis |
The biological activity of this compound can be attributed to its ability to bind to specific enzymes and receptors. For example:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation.
- Receptor Modulation : It can interact with receptors like EGFR, altering cell signaling pathways that promote cancer cell proliferation.
Case Studies
- Antimycobacterial Activity : A study assessed the efficacy of pyrazole derivatives against Mycobacterium tuberculosis. The findings indicated that certain derivatives exhibited promising antimycobacterial activity with MIC values comparable to established treatments .
- Antifungal Activity : Another investigation focused on antifungal properties against phytopathogenic fungi. The results showed that specific pyrazole derivatives significantly inhibited fungal growth, suggesting potential applications in agricultural settings .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanamine?
- Methodology : The compound is typically synthesized via cyclization reactions. For example, substituted hydrazides can be cyclized using phosphorus oxychloride (POCl₃) at 120°C to form pyrazole derivatives. Intermediate steps may involve formylation, oxidation, and acylation to introduce the methanamine group . Nucleophilic substitution reactions, such as reacting 4-(chloromethyl)benzylamine derivatives with heterocycles (e.g., triazoles), are also employed under basic conditions (e.g., K₂CO₃ in DMF) .
Q. What safety protocols are recommended for handling this compound?
- Methodology : Use full-body protective clothing and respiratory protection (e.g., P95 respirators or OV/AG/P99 cartridges) to minimize inhalation and skin contact. Ensure proper ventilation and avoid drainage contamination. Immediate medical consultation is advised upon exposure .
Advanced Research Questions
Q. How can structural ambiguities in crystallographic data be resolved during refinement?
- Methodology : Employ the SHELX suite (e.g., SHELXL) for high-resolution refinement. For twinned or low-resolution datasets, use the dual-space algorithm in SHELXD and iterative density modification in SHELXE. Validate hydrogen bonding and torsion angles using tools like PLATON .
Q. What strategies are effective for evaluating PI3Kγ inhibitory activity of this compound?
- Methodology : Conduct enzyme inhibition assays using recombinant PI3Kγ. Measure IC₅₀ values via ATP-competitive binding assays with fluorescence-based detection (e.g., ADP-Glo™). Cross-validate results with cell-based assays (e.g., inhibition of Akt phosphorylation in cancer cell lines) to confirm target engagement .
Q. How should contradictory bioactivity data across studies be reconciled?
- Methodology : Analyze experimental variables such as assay conditions (e.g., pH, temperature) and compound purity. For example, antimicrobial activity discrepancies may arise from differences in bacterial strain susceptibility (e.g., Gram-positive vs. Gram-negative). Use orthogonal assays (e.g., MIC testing vs. time-kill curves) to resolve inconsistencies .
Q. What computational tools are suitable for retrosynthetic analysis of derivatives?
- Methodology : Utilize AI-driven platforms (e.g., Pistachio, Reaxys) to predict feasible routes. For one-step synthesis, prioritize nucleophilic substitutions or reductive amination. Validate predicted routes with DFT calculations for transition-state energy barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
